(S)-5-Ethylfuran-2(5H)-one
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Overview
Description
(S)-5-Ethylfuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with an ethyl group at the 5-position and a lactone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Ethylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 5-ethyl-2-hydroxy-2,4-pentadienoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Ethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone to its corresponding dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(S)-5-Ethylfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of (S)-5-Ethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
5-Methylfuran-2(5H)-one: Similar structure but with a methyl group instead of an ethyl group.
5-Propylfuran-2(5H)-one: Similar structure but with a propyl group instead of an ethyl group.
5-Butylfuran-2(5H)-one: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: (S)-5-Ethylfuran-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H8O2 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2S)-2-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3/t5-/m0/s1 |
InChI Key |
GOUILHYTHSOMQJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H]1C=CC(=O)O1 |
Canonical SMILES |
CCC1C=CC(=O)O1 |
Origin of Product |
United States |
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